Spirodiclofen: A Technical Guide to Its Discovery and Synthesis
Spirodiclofen: A Technical Guide to Its Discovery and Synthesis
Introduction: Spirodiclofen is a non-systemic acaricide and insecticide belonging to the spirocyclic tetronic acid class of chemicals.[1] Developed by Bayer CropScience, it is primarily used in agriculture to control a variety of mite species and some insects on crops such as citrus, grapes, pome fruit, stone fruit, and tree nuts.[2][3] Its unique mode of action involves the inhibition of lipid biosynthesis by targeting the enzyme acetyl-CoA carboxylase (ACCase).[4][5] This mechanism provides an effective tool for managing pests that have developed resistance to other classes of acaricides.[6]
Discovery Pathway
The discovery of Spirodiclofen at Bayer CropScience in the 1990s stemmed from a strategic "indication shift" from herbicidal to acaricidal compounds within a related chemical class.[6] The process began with the exploration of tetronic acid derivatives, which were initially investigated for their herbicidal properties related to protoporphyrinogen oxidase (PPO) inhibition.[6] Through structural modifications and extensive screening, researchers identified compounds with potent acaricidal activity.
This led to a lead optimization program focused on enhancing efficacy against mites, improving plant compatibility, and ensuring a favorable toxicological profile. The "fine-tuning" of the acyl side chain was a critical step in this process, culminating in the selection of the 2,2-dimethylbutyric acid derivative, which was named Spirodiclofen.[6]
Synthesis Pathway of Spirodiclofen
The commercial synthesis of Spirodiclofen involves a multi-step process. A common route starts with the preparation of a key intermediate, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (enol), which is then acylated to yield the final product.[7]
Overall Synthesis Reaction
Step 1: Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (Spirodiclofen-enol)
The synthesis of the enol intermediate is a critical step. One patented method involves the reaction of 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanecarbonitrile.[8] A more direct approach involves the cyclization of precursors derived from cyclohexanone and a 2,4-dichlorophenylacetic acid ester.
Experimental Protocol (Example based on a related synthesis):
-
To a solution of 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanemethyl carboxylate (8.0g, 23.1 mmol) in 200 mL of ethanol, add magnesium ethoxide (1.8g, 16 mmol).[8]
-
Heat the mixture to reflux and maintain for 12 hours.[8]
-
After the reaction is complete, evaporate the majority of the solvent under reduced pressure.[8]
-
Cool the residue and acidify by adding 5% hydrochloric acid to adjust the pH.[8]
-
Extract the product with ethyl acetate.[8]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the solid product.[8]
| Parameter | Value | Reference |
| Starting Material | 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanemethyl carboxylate | [8] |
| Reagent | Magnesium ethoxide | [8] |
| Solvent | Ethanol | [8] |
| Reaction Time | 12 hours | [8] |
| Reaction Temp. | Reflux | [8] |
| Yield | 77.3% | [8] |
Step 2: Acylation of the Enol Intermediate to Spirodiclofen
The final step is the acylation of the spirodiclofen-enol intermediate with 2,2-dimethylbutyryl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[7]
Experimental Protocol:
-
In a reaction flask, dissolve 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (4.2g) and triethylamine (5 mL) in dichloromethane (60 mL) at room temperature.[7]
-
Slowly add 2,2-dimethylbutyryl chloride (2.5g) to the mixture.[7]
-
Stir the reaction mixture at room temperature for 1.5 to 2 hours.[7]
-
Upon completion, the work-up can involve an acid wash followed by a sodium bicarbonate wash, or an alkaline work-up to recover the triethylamine.[7]
-
The organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated.[7]
-
The crude solid product is then recrystallized from a suitable solvent, such as 95% ethanol, to obtain pure Spirodiclofen.[7]
| Parameter | Value | Reference |
| Starting Material | Spirodiclofen-enol | [7] |
| Acylating Agent | 2,2-Dimethylbutyryl chloride | [7] |
| Catalyst/Base | Triethylamine | [7] |
| Solvent | Dichloromethane or Toluene | [7] |
| Reaction Time | 1.5 - 2 hours | [7] |
| Reaction Temp. | Room Temperature | [7] |
| Purification | Recrystallization (95% Ethanol) | [7] |
Quantitative Data Summary
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₄Cl₂O₄ | [3] |
| Molar Mass | 411.32 g·mol⁻¹ | [3] |
| Appearance | White solid/powder | [3][9] |
| Melting Point | 94.8 °C | [3] |
| Water Solubility (20°C) | 0.05 mg/L | [1] |
Efficacy Against Key Pests
Spirodiclofen is effective against a wide range of mite species. Its biological activity is particularly high against eggs and juvenile stages, and it also reduces the fecundity of adult females.[5][6]
| Pest Species | Efficacy/Control Notes | Reference |
| Panonychus spp. (e.g., European red mite) | High efficacy against all developmental stages. | [2][5] |
| Tetranychus spp. (e.g., Two-spotted spider mite) | Effective control, valuable for resistance management. | [2][6] |
| Phyllocoptruta spp. (e.g., Citrus rust mite) | Good control on citrus crops. | [2] |
| Aculus spp. (e.g., Apple rust mite) | Effective control in pome fruit. | [2] |
Note: Specific LC50 values can vary significantly based on the mite species, life stage, and specific bioassay conditions.
References
- 1. How to use spirodiclofen insecticide|News|Agripesticide [agripesticide.com]
- 2. Supply Insecticide Spirodiclofen, Spirodiclofen 240g/L SC, spirodiclofen insecticide, pesticide suppliers [essencechem.com]
- 3. Spirodiclofen - Wikipedia [en.wikipedia.org]
- 4. irac-online.org [irac-online.org]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. CN104292197A - Synthesis method of spirodiclofen - Google Patents [patents.google.com]
- 8. Method for synthesizing spirodiclofen - Eureka | Patsnap [eureka.patsnap.com]
- 9. Spirodiclofen | C21H24Cl2O4 | CID 177863 - PubChem [pubchem.ncbi.nlm.nih.gov]
